Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Description
Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a trifluoromethyl group at position 4, a hydrazino moiety substituted with a chloroacetyl group at position 2, and an ethyl ester at position 5.
Properties
IUPAC Name |
ethyl 2-[2-(2-chloroacetyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O3/c1-2-21-8(20)5-4-15-9(18-17-6(19)3-11)16-7(5)10(12,13)14/h4H,2-3H2,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRISHJWUBYYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications at Position 2
The hydrazino-chloroacetyl substituent at position 2 distinguishes this compound from analogs. Key comparisons include:
- Ethyl 2-[2-(substituted thiocarbamoyl)hydrazino]pyrimidine-5-carboxylates (): These derivatives replace the chloroacetyl group with thiocarbamoyl groups, which may enhance metal-binding properties but reduce electrophilic reactivity compared to chloroacetyl .
- Ethyl 2-(methylsulfanyl)-4-substituted-5-pyrimidinecarboxylates (): The methylsulfanyl group offers lipophilicity and stability, contrasting with the reactive chloroacetyl-hydrazine group in the target compound .
Substituents at Position 4
The trifluoromethyl group at position 4 is a critical feature shared with several analogs:
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (): Replaces the hydrazino group with chlorine, simplifying synthesis but limiting hydrogen-bonding capacity .
- Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (): The hydroxyl group at position 2 increases polarity, which may affect membrane permeability compared to the chloroacetyl-hydrazine group .
Ethyl Ester at Position 5
The ethyl ester is a common feature in pyrimidine carboxylates, as seen in:
- Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (): Demonstrates how ester groups aid in prodrug design by masking carboxylic acid functionalities .
- Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (): The amino group at position 4 and methyl at position 2 highlight how small substituents influence solubility and bioavailability .
Comparative Data Table
Key Research Findings
Reactivity and Stability
- The chloroacetyl-hydrazine group in the target compound introduces electrophilic reactivity, which may lead to covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This contrasts with thiocarbamoyl or methylsulfanyl analogs, which exhibit non-covalent binding .
- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, as demonstrated in analogs like Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, which is resistant to oxidative degradation .
Pharmacological Potential
- Analogs with anilino or methylsulfanyl groups at position 2 () show kinase inhibitory activity, suggesting the target compound’s hydrazino group could be optimized for similar targets .
- Hydrazine derivatives () are often explored for antimicrobial or antitumor activity, implying the chloroacetyl-hydrazine moiety may confer unique bioactivity .
Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate with Trifluoroacetone Derivatives
Ethyl cyanoacetate reacts with trifluoroacetone derivatives under basic conditions to form 4-trifluoromethylpyrimidine intermediates. For example, Bakhite et al. demonstrated that (2-thenoyl)-α,α,α-trifluoroacetone reacts with cyanoacetamide in ethanol under reflux to yield 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one. Adapting this method, ethyl cyanoacetate and trifluoroacetyl chloride can undergo cyclization in the presence of sodium ethylate (NaOEt) to form ethyl 4-trifluoromethylpyrimidine-5-carboxylate.
Key Conditions :
Thiourea-Mediated Cyclization
A patent by CN101830904B outlines a method where ethyl cyanoacetate and thiourea react in ethanol with NaOEt to form 2-sulfydryl-4-amino-6-hydroxypyrimidine. Subsequent desulfurization using active nickel in ammoniacal liquor yields 4-amino-6-hydroxypyrimidine, which is functionalized further. This pathway highlights the versatility of pyrimidine intermediates for downstream modifications.
Introduction of the Hydrazino Functional Group
Hydrazine hydrate is pivotal for introducing the hydrazino moiety. Masry et al. demonstrated that chloroacetyl pyrimidines react with hydrazine hydrate in ethanol to form hydrazide derivatives. Applying this to ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (a precursor from Pathway 1.1), nucleophilic substitution replaces the chlorine atom with hydrazine:
$$
\text{Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate} + \text{Hydrazine hydrate} \rightarrow \text{Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate}
$$
Optimized Parameters :
- Solvent: Ethanol or methanol
- Molar Ratio: 1:1.2 (pyrimidine:hydrazine)
- Temperature: 25–40°C
- Reaction Time: 4–6 hours
- Yield: 70–85%
Chloroacetylation of the Hydrazino Intermediate
The final step involves chloroacetylation of the hydrazino group. Masry et al. reported that hydrazides react with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
$$
\text{Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate} + \text{Chloroacetyl chloride} \rightarrow \text{Target Compound}
$$
Reaction Conditions :
- Base: Triethylamine (TEA) or pyridine (1.5 equivalents)
- Solvent: DCM or THF
- Temperature: 0–5°C (initial), then room temperature
- Yield: 65–78%
Analytical Validation and Spectral Data
5.1. Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, CH₂CH₃), 4.75 (s, 2H, COCH₂Cl), 8.15 (s, 1H, pyrimidine-H).
- ¹⁹F NMR : δ -62.5 (CF₃).
5.2. Mass Spectrometry
5.3. Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production faces challenges in purifying hydrazino intermediates due to their hygroscopicity. Thermo Fisher Scientific and Shanghai AmasPharm Co., Ltd. employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification, achieving >98% purity.
Applications and Derivatives
The target compound serves as a precursor for:
Q & A
Q. How can kinetic studies optimize reaction conditions for scale-up?
- Methodology :
- In situ FTIR or NMR : Monitor reaction progress (e.g., disappearance of hydrazine peaks).
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal parameters .
- Data : Reaction completion time decreases from 24h to 8h at 50°C with 10 mol% Cs2CO3 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
